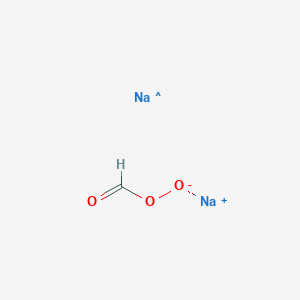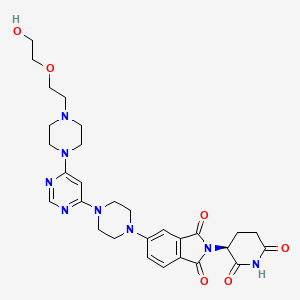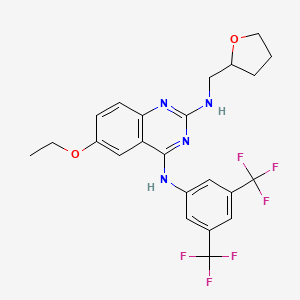
HCoV-OC43-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HCoV-OC43-IN-1 is a compound that has garnered significant attention in the scientific community due to its potential applications in virology and antiviral research. This compound is specifically designed to inhibit the replication of the human coronavirus OC43, which is one of the common cold viruses. Human coronavirus OC43 is a betacoronavirus that primarily causes mild respiratory infections but can lead to severe complications in immunocompromised individuals and the elderly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HCoV-OC43-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
HCoV-OC43-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
HCoV-OC43-IN-1 has a wide range of applications in scientific research, particularly in the fields of virology, chemistry, and medicine:
Virology: The compound is used to study the replication mechanisms of human coronavirus OC43 and to develop antiviral therapies.
Chemistry: It serves as a model compound for studying various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of HCoV-OC43-IN-1 involves the inhibition of viral replication by targeting specific viral proteins and enzymes. The compound binds to the active site of the viral RNA-dependent RNA polymerase, preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces viral load in infected cells .
Comparison with Similar Compounds
HCoV-OC43-IN-1 is unique compared to other antiviral compounds due to its specific targeting of human coronavirus OC43. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of various coronaviruses, including SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase but has a broader spectrum of activity against different RNA viruses.
This compound stands out due to its specificity and potency against human coronavirus OC43, making it a valuable tool in antiviral research and therapy development .
Properties
Molecular Formula |
C23H22F6N4O2 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
4-N-[3,5-bis(trifluoromethyl)phenyl]-6-ethoxy-2-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C23H22F6N4O2/c1-2-34-16-5-6-19-18(11-16)20(33-21(32-19)30-12-17-4-3-7-35-17)31-15-9-13(22(24,25)26)8-14(10-15)23(27,28)29/h5-6,8-11,17H,2-4,7,12H2,1H3,(H2,30,31,32,33) |
InChI Key |
HMNFSWSLNWHRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


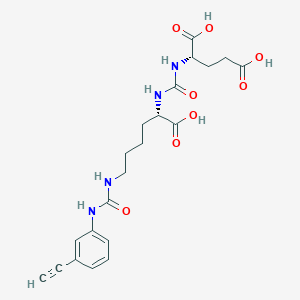
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)

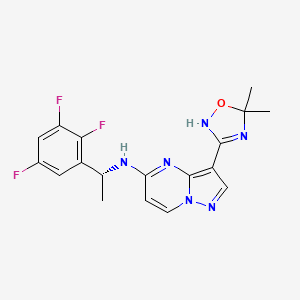
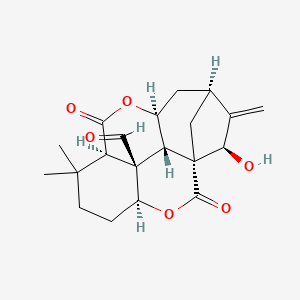

![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)
